

# "CAS number and IUPAC name for 2-(1H-pyrazol-1-yl)aniline"

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## Compound of Interest

Compound Name: 2-(1H-pyrazol-1-yl)aniline

Cat. No.: B1303486

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## Technical Guide: 2-(1H-pyrazol-1-yl)aniline

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

### Abstract

This technical guide provides a comprehensive overview of **2-(1H-pyrazol-1-yl)aniline**, a heterocyclic amine with significant potential in medicinal chemistry and drug development. This document details its chemical identity, synthesis, and known biological activities, with a particular focus on its role as a scaffold for kinase inhibitors. Experimental protocols and structured data are presented to support further research and application of this compound.

### Chemical Identity and Properties

IUPAC Name: **2-(1H-pyrazol-1-yl)aniline**

CAS Number: 54705-91-8[1]

Molecular Formula: C<sub>9</sub>H<sub>9</sub>N<sub>3</sub>

Molecular Weight: 159.19 g/mol

Chemical Structure:

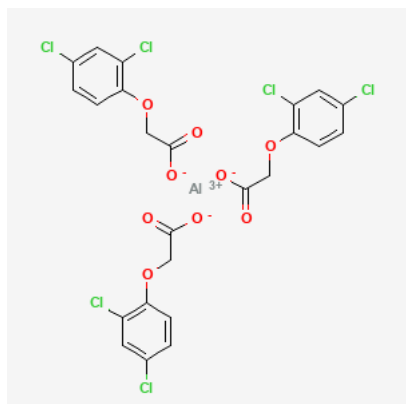


Table 1: Physicochemical Properties

Property	Value	Reference
Appearance	Not explicitly reported for this isomer; related isomers are light yellow to brown crystalline powders.	[2]
Melting Point	Not explicitly reported for this isomer; a related isomer, [2-(1H-pyrazol-1-yl)phenyl]methanol, has a melting point of 129°C.	[3]
Boiling Point	Not explicitly reported for this isomer; a related isomer, [2-(1H-pyrazol-1-yl)phenyl]methanol, has a boiling point of 338.3°C at 760 mmHg.	[3]
Solubility	Data not available.	
pKa	Data not available.	

Note: Experimental data for the physical properties of **2-(1H-pyrazol-1-yl)aniline** are not readily available in the cited literature. The data for the related compound is provided for reference.

## Synthesis and Experimental Protocols

The synthesis of **2-(1H-pyrazol-1-yl)aniline** can be approached through several established methods for the formation of N-arylpyrazoles. While a specific detailed protocol for this exact molecule is not prevalent in the reviewed literature, a common and effective method is the condensation of a substituted hydrazine with a 1,3-dicarbonyl compound, known as the Knorr pyrazole synthesis. Another powerful method is the Buchwald-Hartwig amination.

### 2.1. Proposed Synthesis via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that is highly effective for the formation of carbon-nitrogen bonds.[3][4] This method would involve the coupling of 1-(2-halophenyl)-1H-pyrazole with an amine source.

#### Experimental Protocol:

- Materials:
  - 1-(2-bromophenyl)-1H-pyrazole (or other suitable halo-derivative)
  - Ammonia equivalent (e.g., benzophenone imine or lithium bis(trimethylsilyl)amide)
  - Palladium catalyst (e.g., Pd<sub>2</sub>(dba)<sub>3</sub> or Pd(OAc)<sub>2</sub>)
  - Phosphine ligand (e.g., tBuDavePhos, BINAP, or DDPF)[1][5]
  - Strong base (e.g., sodium tert-butoxide or LHMDs)
  - Anhydrous, deoxygenated solvent (e.g., toluene or xylene)
- Procedure:
  - In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine 1-(2-bromophenyl)-1H-pyrazole, the ammonia equivalent, the palladium catalyst, and the phosphine ligand.
  - Add the anhydrous solvent, followed by the strong base.

- Seal the tube and heat the reaction mixture at a temperature typically ranging from 80°C to 160°C. The reaction progress should be monitored by a suitable technique such as TLC or GC-MS.
- Upon completion, cool the reaction mixture to room temperature and quench with water.
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to yield **2-(1H-pyrazol-1-yl)aniline**.

Note: Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary to achieve the best yield.

## Biological Activity and Applications in Drug Development

The pyrazole nucleus is a well-established privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.<sup>[6]</sup> Derivatives of pyrazole are known to exhibit a wide range of biological activities, including acting as kinase inhibitors.<sup>[7][8]</sup>

### 3.1. Kinase Inhibitory Activity

While direct biological data for **2-(1H-pyrazol-1-yl)aniline** is limited, the structurally related 2-(1H-pyrazol-1-yl)pyridine scaffold has been identified as a potent inhibitor of Activin receptor-like kinase 5 (ALK5).<sup>[9]</sup> ALK5 is a transforming growth factor-beta (TGF- $\beta$ ) type I receptor kinase, and its inhibition has therapeutic potential in preventing dermal scarring and treating fibrotic diseases and some cancers.<sup>[9][10]</sup>

### 3.2. TGF- $\beta$ Signaling Pathway

The TGF- $\beta$  signaling pathway plays a crucial role in cell growth, differentiation, and apoptosis.<sup>[6]</sup> Dysregulation of this pathway is implicated in various diseases. ALK5 is a key mediator in this pathway. The binding of a TGF- $\beta$  ligand to its type II receptor leads to the recruitment and

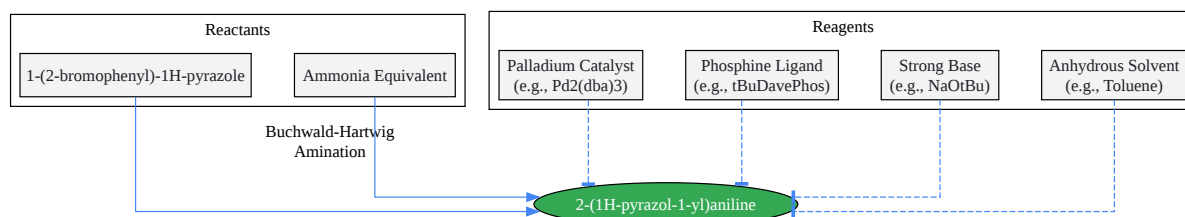
phosphorylation of ALK5. Activated ALK5 then phosphorylates downstream proteins, primarily Smad2 and Smad3, which then translocate to the nucleus to regulate gene expression.[11]

Table 2: Potential Biological Targets and Applications

Target	Signaling Pathway	Potential Therapeutic Application	Reference
ALK5 (TGF- $\beta$ Type I Receptor Kinase)	TGF- $\beta$ Signaling	Prevention of dermal scarring, treatment of fibrosis, certain cancers.	[9][12]

## Mandatory Visualizations

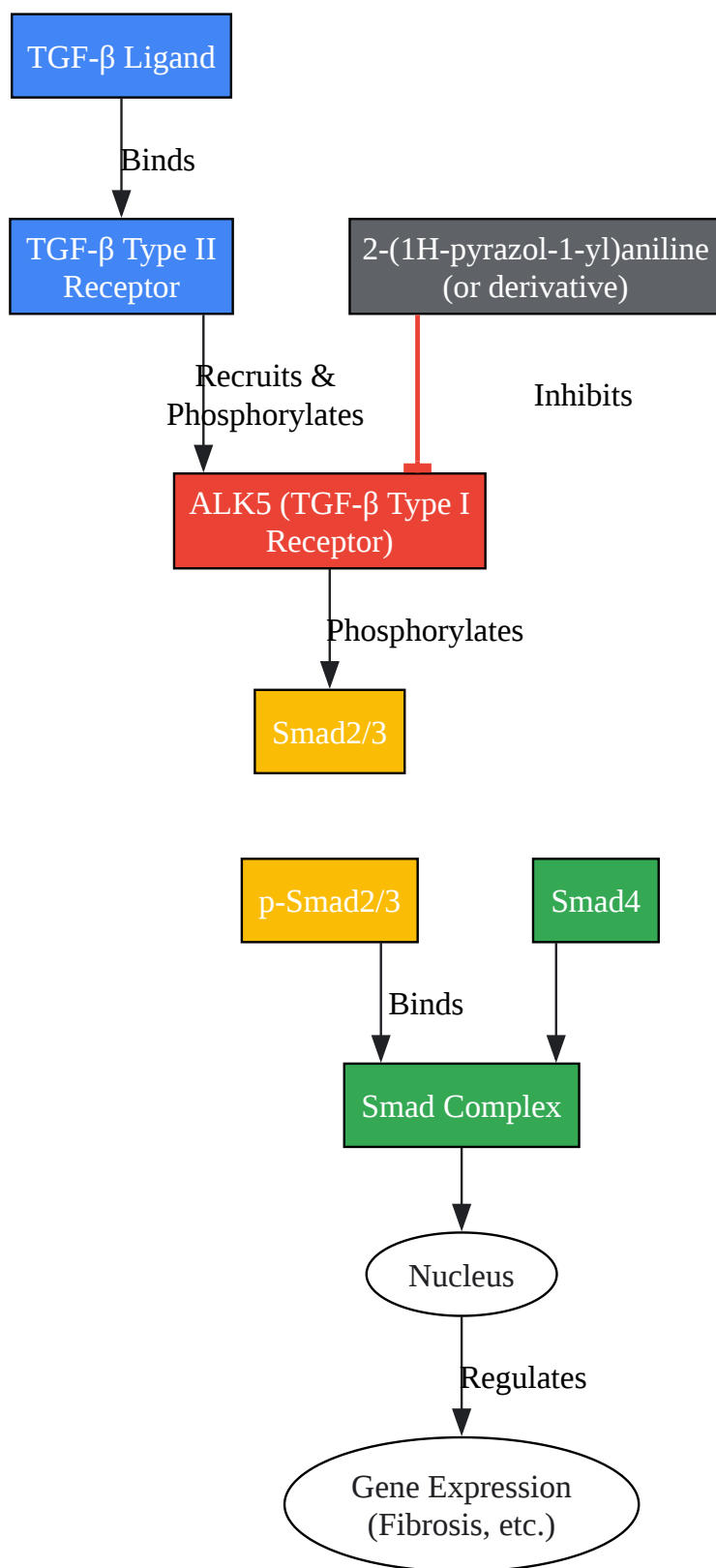
Diagram 1: Proposed Synthesis of **2-(1H-pyrazol-1-yl)aniline** via Buchwald-Hartwig Amination



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Caption: Proposed synthetic route to **2-(1H-pyrazol-1-yl)aniline**.

Diagram 2: Simplified TGF- $\beta$ /ALK5 Signaling Pathway



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Caption: Inhibition of the TGF- $\beta$ /ALK5 signaling pathway.

## Conclusion

**2-(1H-pyrazol-1-yl)aniline** is a compound of significant interest for medicinal chemistry, particularly as a scaffold for the development of kinase inhibitors. While specific experimental data for this isomer is sparse, its structural similarity to known ALK5 inhibitors suggests a promising avenue for future research. The synthetic routes outlined in this guide provide a foundation for obtaining this compound for further investigation into its biological properties and potential therapeutic applications, especially in the context of diseases driven by the TGF- $\beta$  signaling pathway. Further studies are warranted to fully elucidate its physicochemical properties, biological activity, and structure-activity relationships.

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